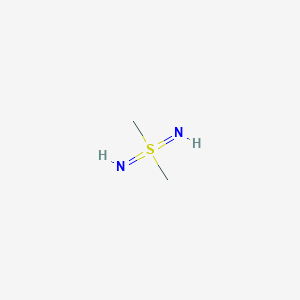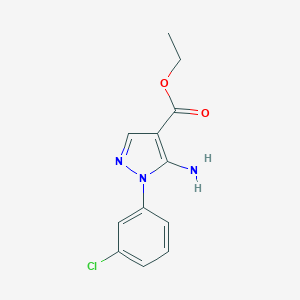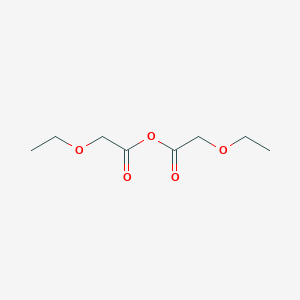
Sulfur, diimidodimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfur, diimidodimethyl- is a chemical compound that has been widely used in scientific research due to its versatile properties. It is a sulfur-containing compound that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of sulfur, diimidodimethyl- is not well understood. However, it has been shown to act as a nucleophile in chemical reactions, which makes it useful in organic synthesis. It has also been shown to have antioxidant properties, which may be responsible for some of its biochemical and physiological effects.
Biochemical and Physiological Effects:
Sulfur, diimidodimethyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and antibacterial properties, which may be useful in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfur, diimidodimethyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has versatile properties that make it useful in a range of scientific research applications. However, there are also some limitations to its use. It is a toxic compound that requires careful handling and disposal. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects in biological systems.
Orientations Futures
There are several future directions for the use of sulfur, diimidodimethyl- in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases, inflammatory diseases, and infectious diseases. Additionally, its use as a fluorescent probe in bioimaging may lead to new insights into biological processes. Finally, further studies of its mechanism of action may lead to a better understanding of its biochemical and physiological effects.
Conclusion:
Sulfur, diimidodimethyl- is a versatile compound that has been widely used in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. Its use in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research. Overall, sulfur, diimidodimethyl- is a promising compound that has the potential to contribute to the development of new drugs and the understanding of biological processes.
Méthodes De Synthèse
Sulfur, diimidodimethyl- can be synthesized using different methods. One of the most common methods is the reaction of sulfur dichloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction produces sulfur, diimidodimethyl- and sodium chloride as a by-product. Another method involves the reaction of sulfur monochloride with dimethylamine in the presence of a base such as potassium hydroxide. The reaction produces sulfur, diimidodimethyl- and potassium chloride as a by-product.
Applications De Recherche Scientifique
Sulfur, diimidodimethyl- has been widely used in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis, as a cross-linking agent in polymer chemistry, as a catalyst in chemical reactions, and as a stabilizer in the production of plastics and rubbers. Additionally, it has been used as a fluorescent probe in bioimaging and as a model compound in studies of sulfur-containing compounds.
Propriétés
Numéro CAS |
13904-95-5 |
|---|---|
Formule moléculaire |
C2H8N2S |
Poids moléculaire |
92.17 g/mol |
Nom IUPAC |
diimino(dimethyl)-λ6-sulfane |
InChI |
InChI=1S/C2H8N2S/c1-5(2,3)4/h3-4H,1-2H3 |
Clé InChI |
YVEUHSWFOYPLLX-UHFFFAOYSA-N |
SMILES |
CS(=N)(=N)C |
SMILES canonique |
CS(=N)(=N)C |
Autres numéros CAS |
13904-95-5 |
Synonymes |
(methylsulfonodiimidoyl)methane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















